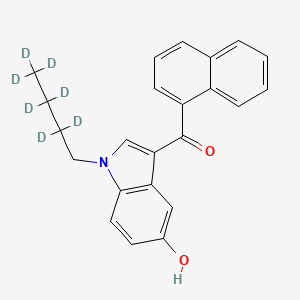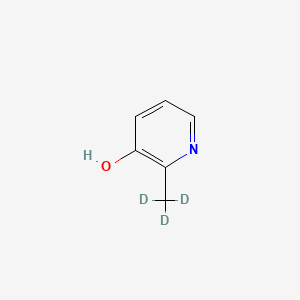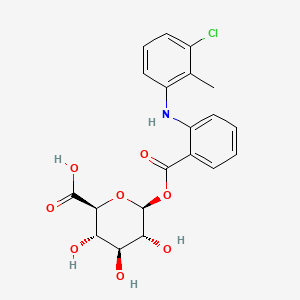
Tolfenamic Acid Acyl-|A-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tolfenamic Acid Acyl-|A-D-Glucuronide is a biochemical compound . It is a glucuronide conjugate of Tolfenamic Acid . The molecular formula of Tolfenamic Acid Acyl-|A-D-Glucuronide is C20H20ClNO8 .
Synthesis Analysis
Acyl glucuronidation is the major metabolic conjugation reaction of most carboxylic acid drugs in mammals . This process involves the metabolism of the parent compound by UDP-glucuronosyltransferases (UGTs) into hydrophilic and negatively charged glucuronides .
Molecular Structure Analysis
Tolfenamic Acid Acyl-|A-D-Glucuronide contains a total of 52 bonds; 32 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 1 ester (aromatic), 1 secondary amine (aromatic), 4 hydroxyl groups, 3 secondary alcohols, and 1 ether (aliphatic) .
Chemical Reactions Analysis
The formation of acyl glucuronides results in an increase in both the aqueous solubility and molecular mass of the conjugate in comparison to the parent drug . This facilitates excretion in both urine and bile .
Scientific Research Applications
Comprehensive Analysis of Tolfenamic Acid Acyl-β-D-Glucuronide Applications
Tolfenamic Acid Acyl-β-D-Glucuronide, with the molecular formula
C20H20ClNO8 C_{20}H_{20}ClNO_{8} C20H20ClNO8
and a molecular weight of 437.83, is a metabolite of Tolfenamic Acid . Below is a detailed analysis of its scientific research applications across various fields:Toxicology Studies: In toxicology, Tolfenamic Acid Acyl-β-D-Glucuronide helps in assessing the safety profile of Tolfenamic Acid. By examining the excretion patterns of this metabolite, scientists can infer the potential toxicity and side effects that may arise from Tolfenamic Acid use, contributing to safer drug development.
Bioanalytical Method Development: This compound is used as a reference material in developing bioanalytical methods. Its stable structure allows for the creation of assays that can accurately measure the presence and concentration of Tolfenamic Acid in biological samples, which is essential for clinical trials and therapeutic monitoring.
Proteomics Research: As a biochemical for proteomics research, Tolfenamic Acid Acyl-β-D-Glucuronide aids in the study of protein expression and function. It can be used to investigate the interaction between Tolfenamic Acid and various proteins, shedding light on the drug’s mechanism of action at the molecular level .
Mechanism of Action
Tolfenamic Acid Acyl-|A-D-Glucuronide inhibits the biosynthesis of prostaglandins, and it also presents inhibitory actions on the prostaglandin receptors . The mechanism of action of Tolfenamic Acid Acyl-|A-D-Glucuronide is based on the major mechanism of NSAIDs which consists of the inhibition of COX-1 and COX-2 pathways to inhibit prostaglandin secretion and action .
Future Directions
Further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequently a potential immunological response . This approach can be used for the easy and quantitative evaluation of the reactivity of acyl glucuronides without the need for authentic acyl glucuronide standards and to screen the potential idiosyncratic toxicity of new chemical entities during the early drug discovery phase .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(3-chloro-2-methylanilino)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO8/c1-9-11(21)6-4-8-12(9)22-13-7-3-2-5-10(13)19(28)30-20-16(25)14(23)15(24)17(29-20)18(26)27/h2-8,14-17,20,22-25H,1H3,(H,26,27)/t14-,15-,16+,17-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKJMFLLHHYVOM-GHHWKCCRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858488 |
Source


|
| Record name | 1-O-[2-(3-Chloro-2-methylanilino)benzoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tolfenamic Acid Acyl-|A-D-Glucuronide | |
CAS RN |
77605-75-5 |
Source


|
| Record name | 1-O-[2-(3-Chloro-2-methylanilino)benzoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

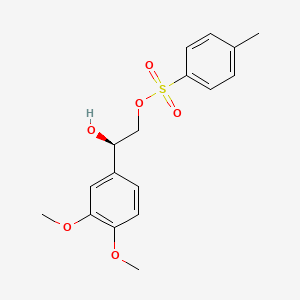
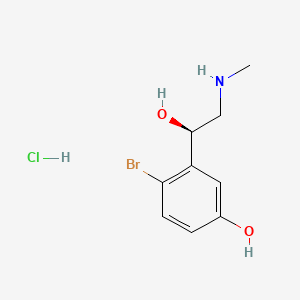
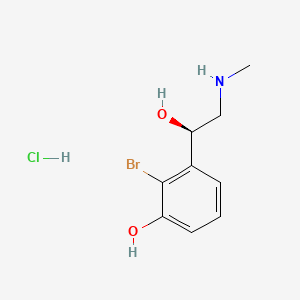
![Bicyclo[2.2.1]heptan-2-ol, 3-(dimethylamino)-, [1S-(endo,endo)]- (9CI)](/img/no-structure.png)

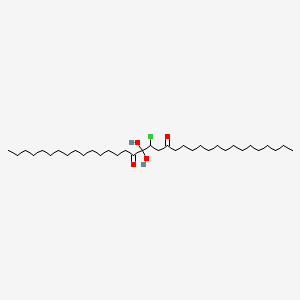

![Arg-arg-arg-ala-asp-asp-ser-[asp]5](/img/structure/B589699.png)
